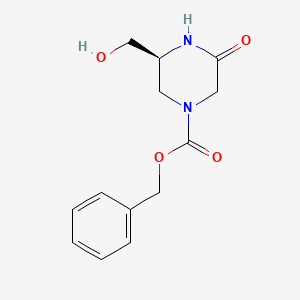
Benzyl (S)-3-(hydroxymethyl)-5-oxopiperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (S)-3-(hydroxymethyl)-5-oxopiperazine-1-carboxylate is a complex organic compound that features a benzyl group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (S)-3-(hydroxymethyl)-5-oxopiperazine-1-carboxylate typically involves the reaction of benzyl chloroformate with (S)-3-(hydroxymethyl)-5-oxopiperazine. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: KMnO4, Na2Cr2O7
Reduction: NaBH4, LiAlH4
Substitution: Nucleophiles like hydroxide ions (OH-) or amines
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted benzyl derivatives
Scientific Research Applications
Benzyl (S)-3-(hydroxymethyl)-5-oxopiperazine-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Benzyl (S)-3-(hydroxymethyl)-5-oxopiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group can enhance the compound’s binding affinity to these targets, while the piperazine ring can modulate its pharmacokinetic properties . The hydroxymethyl group may participate in hydrogen bonding, further stabilizing the compound’s interaction with its target .
Comparison with Similar Compounds
Similar Compounds
Benzyl alcohol: Shares the benzyl group but lacks the piperazine ring and hydroxymethyl group.
Benzylpenicillin: Contains a benzyl group and is used as an antibiotic, but has a different core structure.
Benzyl chloride: Similar in having a benzyl group but is more reactive due to the presence of a chlorine atom.
Uniqueness
Benzyl (S)-3-(hydroxymethyl)-5-oxopiperazine-1-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
Molecular Formula |
C13H16N2O4 |
|---|---|
Molecular Weight |
264.28 g/mol |
IUPAC Name |
benzyl (3S)-3-(hydroxymethyl)-5-oxopiperazine-1-carboxylate |
InChI |
InChI=1S/C13H16N2O4/c16-8-11-6-15(7-12(17)14-11)13(18)19-9-10-4-2-1-3-5-10/h1-5,11,16H,6-9H2,(H,14,17)/t11-/m0/s1 |
InChI Key |
XHEFCDFJKBGMFD-NSHDSACASA-N |
Isomeric SMILES |
C1[C@H](NC(=O)CN1C(=O)OCC2=CC=CC=C2)CO |
Canonical SMILES |
C1C(NC(=O)CN1C(=O)OCC2=CC=CC=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















